Pervilleine G

CAS No.:

Cat. No.: VC1855549

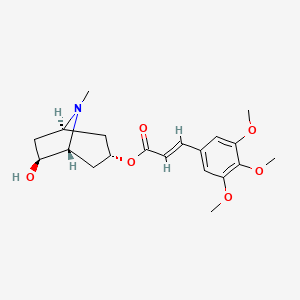

Molecular Formula: C20H27NO6

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27NO6 |

|---|---|

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C20H27NO6/c1-21-13-9-14(11-15(21)16(22)10-13)27-19(23)6-5-12-7-17(24-2)20(26-4)18(8-12)25-3/h5-8,13-16,22H,9-11H2,1-4H3/b6-5+/t13-,14-,15+,16-/m0/s1 |

| Standard InChI Key | JAIZIKCSQYKDND-YAELTDKSSA-N |

| Isomeric SMILES | CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |

| Canonical SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Introduction

Chemical Classification and Structure

Molecular Classification

Pervilleine G belongs to the tropane alkaloids, a group of naturally occurring compounds characterized by their bicyclic structure containing a nitrogen atom. This classification places it among other pharmacologically significant compounds known for their diverse biological activities, including analgesic and anticholinergic effects. The tropane alkaloid family represents one of the most extensively studied groups of natural products due to their complex structures and therapeutic potentials.

Physical and Chemical Properties

Like other tropane alkaloids, Pervilleine G likely exhibits properties that influence its pharmacokinetic profile and biological activity. Related compounds in this family, such as Pervilleine B, demonstrate specific physicochemical characteristics like hydrogen bond acceptor capacity (Pervilleine B has 11 hydrogen bond acceptors) and lipophilicity (XLogP3-AA of 4.5 for Pervilleine B) . These properties would significantly influence Pervilleine G's bioavailability and ability to interact with cellular targets.

Botanical Source and Geographic Distribution

Source Plant Characteristics

Pervilleine G is isolated from Erythroxylum pervillei, a member of the Erythroxylaceae family. This plant species represents an important botanical source of bioactive compounds, particularly tropane alkaloids with unique structural features. The Erythroxylum genus comprises approximately 250 species distributed primarily in tropical regions, with Erythroxylum pervillei specifically native to Madagascar .

Collection and Harvesting

Scientific investigations involving Pervilleine G have relied on material obtained from Erythroxylum pervillei bark collected in Madagascar. Large-scale recollections of the stem bark have been documented for isolation of pervilleines, highlighting the continued interest in these compounds for research purposes . Sustainable harvesting practices remain an important consideration given the potential pharmaceutical value of these compounds.

Isolation and Purification Methods

Purification Protocols

Purification of tropane alkaloids like Pervilleine G generally requires multiple chromatographic steps to achieve appropriate purity for biological testing and structural characterization. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity during the isolation process .

Biological Activities and Pharmacological Properties

Multidrug Resistance Reversal Activity

The most significant pharmacological property of Pervilleine G appears to be its potential to modulate drug resistance mechanisms in cancer cells. This capability positions it among other pervilleines (A-F) that have demonstrated ability to reverse multidrug resistance in cancer cell lines. For context, Pervilleine A has been shown to resensitize the MDR adenocarcinoma cell line (KBV1) and lymphoblastic leukemia cell line (CEM/VLB100) to vinblastine with IC50 values of 0.36 and 0.02μM respectively .

Structure-Activity Relationship

Key Structural Features

The biological activity of Pervilleine G likely depends on specific structural elements that facilitate interaction with target proteins. Related MDR reversal agents often contain certain substructural features that contribute to their activity, such as the CH₂–CH₂–N–CH₂–CH₂ group found in many active compounds . Additionally, the presence of (di)methoxylphenyl groups has been associated with enhanced MDR reversal activity in similar compounds .

Comparison with Other Pervilleines

While Pervilleine G shares the core tropane alkaloid scaffold with other pervilleines, subtle structural differences likely influence its specific biological activity profile. Pervilleines A-F have demonstrated MDR reversal activities comparable to the standard MDR inhibitor verapamil . These compounds have been selected for further development through the Rapid Access to Intervention Development (RAID) program of the U.S. National Cancer Institute, highlighting their significance in drug development efforts .

Synthesis Approaches

Natural Product Extraction

The primary method for obtaining Pervilleine G involves extraction from its natural source, Erythroxylum pervillei. This approach typically includes collection of plant material, extraction with appropriate solvents, and subsequent purification through various chromatographic techniques . The natural extraction approach remains important for initial isolation and characterization of novel compounds like Pervilleine G.

Analytical Characterization

Spectroscopic Analysis

Characterization of Pervilleine G would typically employ various spectroscopic techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation

-

UV-visible spectroscopy for chromophore analysis

These analytical methods are essential for confirming structural identity and purity .

Chromatographic Profiling

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and quality control of isolated natural products like Pervilleine G. These methods provide important information about the compound's physical and chemical properties while ensuring consistency between different batches.

Current Research Status and Future Perspectives

Research Challenges

Despite its potential, research on Pervilleine G faces several challenges:

-

Limited availability from natural sources

-

Complexity of isolation and purification

-

Need for comprehensive biological activity profiling

-

Limited understanding of structure-activity relationships

Addressing these challenges requires collaborative efforts across disciplines including natural product chemistry, medicinal chemistry, and pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume